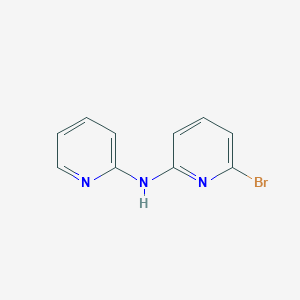

6-Bromo-N-(pyridin-2-YL)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

6-bromo-N-pyridin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C10H8BrN3/c11-8-4-3-6-10(13-8)14-9-5-1-2-7-12-9/h1-7H,(H,12,13,14) |

InChI Key |

YXLLOGGJGCARBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo N Pyridin 2 Yl Pyridin 2 Amine and Its Functionalized Analogues

Precursor Synthesis Strategies for 6-Bromo-2-aminopyridine Frameworks

The efficient synthesis of the 6-bromo-2-aminopyridine scaffold is a critical first step. Two principal strategies are employed: the direct bromination of 2-aminopyridine (B139424) derivatives and the selective amination of 2,6-dibromopyridine (B144722).

Bromination Approaches to Pyridine-2-amine Derivatives

Direct bromination of 2-aminopyridine offers a straightforward route to introduce the bromine atom onto the pyridine (B92270) ring. The reaction conditions can be tuned to achieve the desired regioselectivity. A common method involves the diazotization of 2-aminopyridine followed by bromination. For instance, 2-aminopyridine can be treated with hydrobromic acid and bromine, followed by the addition of sodium nitrite at low temperatures to generate the diazonium salt, which is then converted to 2-bromopyridine.

Another approach utilizes brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetone. The reaction conditions, including temperature and reaction time, are crucial to control the extent of bromination and minimize the formation of di-brominated byproducts. For example, reacting 2-aminopyridine with NBS in acetone can yield 2-amino-5-bromopyridine, and optimizing the molar ratio of the reactants is key to maximizing the yield of the mono-brominated product.

| Starting Material | Reagents | Solvent | Temperature | Product | Yield |

| 2-aminopyridine | HBr, Br₂, NaNO₂ | Water | 0°C or lower | 2-bromopyridine | 86-92% |

| 2-aminopyridine | N-bromosuccinimide (NBS) | Acetone | Room Temperature | 2-amino-5-bromopyridine | ~95% |

| 2-aminopyridine | Phenyltrimethylammonium tribromide | Methylene chloride or chloroform | 20-50°C | 2-amino-5-bromopyridine | High |

Selective C-N Bond-Forming Reactions from 2,6-Dibromopyridine

An alternative and often more regioselective method for synthesizing 6-bromo-2-aminopyridine involves the nucleophilic aromatic substitution of one bromine atom in 2,6-dibromopyridine. This approach allows for the introduction of an amino group at the 2-position while retaining the bromine atom at the 6-position.

A notable method involves heating 2,6-dibromopyridine in a concentrated ammonia solution under pressure in an autoclave. This process leads to the selective replacement of one bromine atom to yield 6-bromo-2-aminopyridine. The reaction parameters, such as temperature and pressure, are critical for achieving high selectivity and yield.

Microwave-assisted synthesis has also been employed for the selective mono-amination of 2,6-dibromopyridine with various primary amines in water, offering a more rapid and efficient alternative to conventional heating. Furthermore, copper-catalyzed amination reactions provide another avenue for the selective C-N bond formation.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 2,6-dibromopyridine | Concentrated Ammonia | - | 190°C, 25 bar, 6 hours | 6-bromo-2-aminopyridine | 88.9% |

| 2,6-dibromopyridine | Primary alkylamines | Water | Microwave irradiation, 150–205 °C, 2.5 hours | 2-bromo-6-alkylaminopyridines | - |

| 2,6-dibromopyridine | Amine, CuI, Ligand, Base | Organic Solvent | 90°C, 24 hours | 2-bromo-6-substituted pyridine | - |

Synthesis of the N-(pyridin-2-YL) Amine Moiety

Once the 6-bromo-2-aminopyridine precursor is obtained, the subsequent step involves the formation of the N-(pyridin-2-yl) amine linkage. This is typically achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a classical method for forming C-N bonds with pyridyl systems. The reaction of 2-bromopyridine with an amine, such as 6-bromo-2-aminopyridine, can proceed, although it may require harsh conditions due to the electron-rich nature of the aminopyridine nucleophile. The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen, with the 2- and 4-positions being more activated towards nucleophilic attack. The reaction typically involves heating the reactants in the presence of a base. For instance, the reaction of 2-bromopyridine with sodium amide proceeds via a nucleophilic substitution mechanism to yield 2-aminopyridine pearson.com.

| Electrophile | Nucleophile | Base | Conditions | Product |

| 2-bromopyridine | Sodium amide | - | - | 2-aminopyridine |

Palladium-Catalyzed Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds and is widely applicable to the synthesis of N-aryl and N-heteroaryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a milder and more efficient alternative to traditional nucleophilic substitution methods. The synthesis of 6-bromo-N-(pyridin-2-yl)pyridin-2-amine can be envisioned through the coupling of 6-bromo-2-aminopyridine with 2-bromopyridine. A similar transformation has been reported for the synthesis of a more complex derivative, where 2,6-dibromopyridine was coupled with an aniline derivative in the presence of a palladium catalyst and a phosphine (B1218219) ligand. iucr.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. Common catalyst systems include palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) in combination with bulky, electron-rich phosphine ligands such as Xantphos or RuPhos.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Aryl bromides | Various amines | dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Reflux | 27-82% nih.gov |

| 2-halopyridine | Volatile amines | Palladium(II) acetate | 1,3-bis(diphenylphosphino)propane (dppp) | Sodium tert-butoxide | Toluene | 80°C | 55-98% researchgate.net |

| 3-halo-2-aminopyridines | Primary and secondary amines | RuPhos- and BrettPhos-precatalysts | - | LiHMDS | - | - | - nih.gov |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in palladium-catalyzed amination reactions. Design of Experiments (DoE) is a systematic approach to identify the optimal set of reaction parameters. Key variables that are often screened include the type of palladium precatalyst, the phosphine ligand, the base, the solvent, and the reaction temperature and time.

For the coupling of pyridyl amines, the choice of ligand is particularly critical. Bulky and electron-rich biarylphosphine ligands, such as XPhos and RuPhos, have been shown to be effective in promoting the amination of challenging substrates, including heteroaryl halides. The selection of the base, typically a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is also vital for the catalytic cycle. Solvents such as toluene, dioxane, or THF are commonly employed. Automated synthesis platforms can be utilized to efficiently screen a wide range of reaction conditions to identify the optimal parameters for a specific Buchwald-Hartwig amination.

Derivatization and Functionalization Strategies Post-Synthesis

The pyridine nitrogen atoms in this compound can be readily oxidized to their corresponding N-oxides. This transformation not only alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions, but can also introduce new hydrogen bonding capabilities.

A common method for the synthesis of 2-[(6-bromo-2-pyridyl)amino]pyridine N-oxide involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid. nih.gov The reaction is typically carried out by heating a solution of this compound in a mixture of hydrogen peroxide, acetic acid, and a co-solvent like methanol. nih.gov Other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane are also effective for this transformation. google.com

The general reaction is as follows:

This compound + Oxidizing Agent → 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide

| Oxidizing System | Solvent | Temperature | Reaction Time | Notes |

| 30% H₂O₂ / Acetic Acid | Methanol | Reflux | ~6 hours | The crude product is often purified by recrystallization from methanol. nih.gov |

| m-CPBA | Dichloromethane | 0-25 °C | 20-26 hours | A common and effective method for N-oxidation of pyridines. google.com |

The formation of the N-oxide can significantly influence the subsequent reactivity of the pyridine ring, often directing electrophilic attack to the C4 position. rsc.org

The bromine atom at the 6-position of the pyridine ring serves as a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. tcichemicals.com This methodology allows for the introduction of various aryl, heteroaryl, and vinyl groups. For a substrate like this compound, a typical Suzuki-Miyaura reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system like aqueous DME or toluene. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is employed for the synthesis of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org This method provides a direct route to a diverse range of N-substituted analogues. The reaction typically requires a palladium catalyst, a phosphine ligand (e.g., Xantphos), and a base such as sodium tert-butoxide in a solvent like toluene. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method is invaluable for the synthesis of aryl alkynes. For this compound, the reaction would typically be carried out with a palladium catalyst like Pd(PPh₃)₄, a copper salt such as CuI, and an amine base like triethylamine in a solvent such as THF. soton.ac.uk

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Aryl/heteroaryl substituted |

| Buchwald-Hartwig | Primary/secondary amine | Pd(OAc)₂, Xantphos | NaOtBu | N-Aryl/N-alkyl substituted |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N | Alkynyl substituted |

The regioselective functionalization of the C-H bonds on the pyridine rings of this compound presents a more advanced synthetic challenge. The inherent electronic properties of the pyridine rings, coupled with the directing effects of the substituents, govern the position of further substitution.

Electrophilic Aromatic Substitution: Pyridine rings are generally less reactive towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org When such reactions do occur, substitution is typically directed to the 3- and 5-positions. The amino bridge in this compound is an activating group and would be expected to direct electrophilic attack to the positions ortho and para to the amino group on the unsubstituted pyridine ring (i.e., the 3'- and 5'-positions). However, the bromo-substituted ring is deactivated, making substitution on the other ring more favorable.

Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic species can then be quenched with an electrophile to introduce a new substituent. In the context of this compound, the amino bridge can act as a directing group. Lithiation is expected to occur regioselectively at the C-3 position of the unsubstituted pyridine ring. znaturforsch.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to avoid competing nucleophilic addition reactions. The resulting lithiated species can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups.

| Functionalization Strategy | Expected Position of Substitution | Reagents (Typical) | Notes |

| Electrophilic Aromatic Substitution | 3'- and 5'-positions | Nitrating agents, Halogenating agents | The bromo-substituted ring is deactivated. |

| Directed Ortho-Metalation | 3'-position | LDA, n-BuLi at low temperature, followed by an electrophile | The amino bridge directs the metalation. |

Reactivity and Mechanistic Investigations of 6 Bromo N Pyridin 2 Yl Pyridin 2 Amine

Reactions at the Bromine Center

The bromine atom attached to the pyridine (B92270) ring is a key site for functionalization, primarily through cross-coupling reactions and nucleophilic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine is a suitable substrate for several such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds. While specific studies on this compound are not extensively detailed in the provided results, the Suzuki-Miyaura protocol is a standard method for coupling aryl halides with arylboronic acids. acs.orgmdpi.com The presence of the primary amine group on related substrates has been shown to be compatible with these reaction conditions, often without the need for protecting groups. acs.org The general applicability of palladium catalysts like Pd(PPh₃)₄ in such couplings is well-established. mdpi.com

Ullmann-type Coupling: Historically, Ullmann couplings have been used for the formation of biaryl ethers and diaryl amines. While modern palladium-catalyzed methods are often preferred, Ullmann conditions can still be relevant. For instance, a scalable synthesis of a drug candidate utilized an intermolecular Ullmann coupling followed by an intramolecular SₙAr reaction to construct an α-carboline core, although this method faced challenges with high temperatures and side product formation. acs.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. While direct examples with this compound are not provided, the methodology is a staple in organic synthesis for creating carbon-carbon triple bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It is extensively used for the synthesis of anilines and their derivatives. acs.org The reaction of aryl halides with amines is a cornerstone of this methodology, suggesting that this compound could readily participate in such transformations to introduce new amine functionalities.

Table 1: Overview of Cross-Coupling Reactions

| Reaction Type | Typical Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh₃)₄) | Arylboronic acids | C-C |

| Ullmann-type | Copper-based catalysts | Alcohols, Amines | C-O, C-N |

| Sonogashira | Palladium and Copper catalysts | Terminal alkynes | C-C (alkyne) |

| Buchwald-Hartwig | Palladium complexes with specialized ligands | Amines | C-N |

Nucleophilic Substitution Pathways

The bromine atom on the pyridine ring can be displaced by strong nucleophiles. For instance, the synthesis of 2-Bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines has been achieved by reacting 2,6-dibromopyridine (B144722) with primary amines like methylamine (B109427) and ethylamine (B1201723) under high pressure and temperature. georgiasouthern.edu This demonstrates the susceptibility of the C-Br bond to nucleophilic attack, a reaction pathway that could be applicable to this compound to introduce various substituents.

Reactions Involving the Amine and Pyridine Nitrogen Centers

The nitrogen atoms in the amine bridge and the pyridine rings are also sites of significant reactivity, participating in oxidation, acid-base chemistry, and directing C-H activation.

Oxidation and Reduction Pathways Affecting Nitrogen Oxidation States

The pyridine nitrogen atom can be oxidized to form an N-oxide. For example, 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide was synthesized by heating this compound with hydrogen peroxide in a mixture of acetic acid and methanol. nih.govpsu.edu The crystal structure of the resulting N-oxide shows that the two pyridine rings are nearly coplanar. nih.govpsu.edu

Protonation and Deprotonation Equilibria

The amine and pyridine nitrogens are basic and can be protonated in the presence of acids. The pKa values of these nitrogen atoms will determine the site of protonation. Conversely, in the presence of a strong base, the amine proton can be removed. It has been reported that when an amine binds to a palladium center, its deprotonation is facilitated by a base like K₃PO₄, leading to a decrease in its pKa. mdpi.com

C-H Activation Reactions Assisted by Ligand Frameworks

The pyridine nitrogen can act as a directing group in transition metal-catalyzed C-H activation reactions. This allows for the functionalization of otherwise unreactive C-H bonds, typically at the ortho position. rsc.orgrsc.org Palladium-catalyzed C-H functionalization of 2-phenylpyridine (B120327) at the ortho position is a well-established methodology. rsc.org In some cases, the pyridyl nitrogen acts as both a directing group for the metal and as an intramolecular nucleophile. rsc.org The framework of N-aryl-2-aminopyridines has been utilized in rhodium-catalyzed annulation reactions with alkynes and acrylates to synthesize N-(2-pyridyl)indoles and N-(2-pyridyl)quinolones, respectively. rsc.org

Table 2: Summary of Reactions at Nitrogen Centers

| Reaction Type | Reagent/Condition | Center Involved | Product Type |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide, Acetic Acid | Pyridine Nitrogen | N-oxide nih.govpsu.edu |

| Protonation | Acid | Amine and/or Pyridine Nitrogen | Ammonium/Pyridinium Salt |

| Deprotonation | Base | Amine Nitrogen | Amide Anion |

| C-H Activation | Transition Metal Catalyst (e.g., Pd, Rh) | Pyridine Nitrogen (as directing group) | Functionalized Pyridine Ring rsc.org |

Transformations Leading to Polycyclic or Fused Ring Systems

The structural motif of this compound, featuring a bromo substituent ortho to an amino bridge linking two pyridine rings, presents a valuable precursor for the synthesis of various polycyclic and fused heterocyclic systems. The strategic positioning of the bromine atom and the nitrogen atoms allows for intramolecular cyclization reactions, leading to the formation of novel carboline-type structures and other related fused systems.

One of the most promising approaches for the transformation of this compound into a fused ring system is through palladium-catalyzed intramolecular C-N cross-coupling reactions. This type of reaction, often referred to as intramolecular Buchwald-Hartwig amination, has been successfully employed for the synthesis of carbolines from ortho-bromo-substituted anilinopyridines. psu.edu The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by deprotonation of the amine and subsequent reductive elimination to form the new C-N bond, thus closing the ring.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity can be inferred from similar transformations. For instance, the synthesis of the four parent carbolines (α, β, γ, and δ-carboline) has been achieved through a palladium-catalyzed intramolecular arylation of ortho-bromo-substituted anilinopyridines. psu.edu This suggests that this compound could potentially undergo an analogous intramolecular cyclization to yield a dipyrido[1,2-a:2',3'-d]pyrrol-5-amine derivative.

The reaction conditions for such transformations typically involve a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like P(t-Bu)₃, in a suitable solvent with a base. The choice of ligand and base can be critical for the reaction's success and yield.

Below is a table summarizing potential fused ring systems that could be synthesized from this compound and the general reaction conditions based on analogous transformations.

| Potential Fused Ring System | General Reaction Type | Typical Catalysts/Reagents | Potential Reaction Conditions |

|---|---|---|---|

| Dipyrido[1,2-a:2',3'-d]pyrrol-5-amine | Palladium-catalyzed intramolecular C-N coupling | Pd(OAc)₂, P(t-Bu)₃, NaO-t-Bu | Toluene, reflux |

| Azacarboline derivatives | Oxidative intramolecular cyclization | PhIO₂/TFA | CH₂Cl₂, room temperature |

Furthermore, transition-metal-free thermal cyclization reactions of related N-propargyl enamines have been shown to produce pyridine derivatives, suggesting that with appropriate functionalization, this compound could be a scaffold for preparing more complex polycyclic aromatic systems. researchgate.net

Hydrolytic Stability and Decomposition Pathways

Aminopyridines, in general, are relatively stable compounds. The C-N bond of the amino bridge is not typically susceptible to hydrolysis under neutral conditions. However, under acidic or basic conditions, the stability might be compromised.

Acid-Catalyzed Hydrolysis:

In acidic media, the nitrogen atoms of the pyridine rings and the bridging amine can be protonated. While protonation can increase the solubility of the compound in aqueous solutions, it does not necessarily lead to rapid hydrolysis of the C-N bond. The kinetics and mechanism of hydrolysis of some amine-cyanoboranes in acidic media have been studied, but these are not directly analogous to the C-N bond in an aminopyridine. rsc.org It is plausible that strong acidic conditions and elevated temperatures could promote the cleavage of the amine bridge, although this would likely require harsh conditions.

Base-Catalyzed Decomposition:

Under basic conditions, the primary concern would be the potential for nucleophilic aromatic substitution of the bromine atom, especially at elevated temperatures. However, direct hydrolysis of the C-N bond of the amino bridge is less likely.

Decomposition Pathways:

Potential decomposition pathways for this compound under forcing conditions could include:

Hydrolysis of the C-Br bond: This would lead to the formation of 6-hydroxy-N-(pyridin-2-yl)pyridin-2-amine.

Cleavage of the C-N amino bridge: This would result in the formation of 6-bromopyridin-2-amine and 2-aminopyridine (B139424) or their respective hydrolysis products.

It is important to note that in the context of palladium-catalyzed reactions, the presence of a palladium catalyst can significantly influence the stability and reactivity of the molecule. For instance, a study on the palladium-catalyzed hydrolysis of an imine linkage in a related molecule demonstrated the crucial role of the catalyst in facilitating the cleavage of the C=N bond. mdpi.com While this is a different functional group, it highlights the potential for transition metal catalysts to alter the decomposition pathways of such molecules.

Coordination Chemistry and Ligand Design Principles

Coordination Modes of 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine

The versatility of this compound as a ligand stems from its ability to adopt numerous coordination modes, a characteristic it shares with its parent compound, 2,2'-dipyridylamine (B127440). nsf.gov These modes depend on the metal center, the protonation state of the ligand, and the reaction conditions. The primary coordination involves the nitrogen atoms of the two pyridyl rings and the bridging amine group.

The most fundamental ways this compound can bind to a metal center are through monodentate and bidentate coordination. libretexts.orgunacademy.com

Monodentate Coordination : In this mode, the ligand binds to a metal ion through a single donor atom. purdue.edu For this compound, this typically occurs via one of the pyridine (B92270) nitrogen atoms. nsf.govpvpcollegepatoda.org This mode is observed in complexes where steric hindrance or the presence of other competing ligands favors single-point attachment. For instance, in certain carbonyl complexes of molybdenum and tungsten, the related dpaH ligand coordinates in a monodentate fashion. nsf.gov

Bidentate Coordination : This is a very common coordination mode where the ligand acts as a "chelating" agent, binding to the central metal ion through two donor sites to form a stable ring structure. unacademy.com this compound can chelate a metal center using the nitrogen atoms of both pyridyl rings. nsf.gov This bidentate chelation increases the stability of the complex, an observation known as the chelate effect. Hundreds of complexes featuring the parent dpaH ligand in this chelating mode are known, demonstrating its robustness and flexibility in accommodating a wide range of metal bite angles. nsf.gov

Another bidentate mode becomes possible upon deprotonation of the bridging amine. In this case, the ligand, now an anion, can coordinate through one pyridine nitrogen and the deprotonated amide nitrogen. nsf.gov

Beyond simple chelation, the structure of this compound is conducive to the formation of more complex, multidentate architectures, particularly in polynuclear complexes. The parent dpaH ligand is known to exhibit at least nine distinct coordination modes, many of which involve bridging multiple metal centers. nsf.gov

These bridging capabilities allow for the construction of dinuclear and trinuclear "extended metal atom chains" (EMACs), where a linear chain of metal atoms is supported by multiple dpaH ligands. nsf.govresearchgate.net In these structures, the ligand can coordinate to two or even three different metal centers simultaneously, using all three of its nitrogen atoms. nsf.gov The design principles for these architectures can be extended to this compound, with the bromo-substituent offering a way to modulate the electronic communication between the metal centers in such chains.

Furthermore, the basic dipyridylamine framework can be used as a building block for larger, purpose-designed polydentate ligands. By linking multiple this compound units together or attaching them to a central scaffold, ligands with higher denticity can be synthesized, capable of forming highly stable, cage-like complexes with metal ions. ias.ac.inresearchgate.net

Table 1: Principal Coordination Modes of the 2,2'-Dipyridylamine (dpaH) Framework

| Coordination Mode | Denticity | Description |

| I | Monodentate | Binds through one pyridine nitrogen atom. nsf.gov |

| II | Bidentate | Chelates a single metal center via both pyridine nitrogen atoms. nsf.gov |

| III | Bidentate | After deprotonation, chelates via one pyridine nitrogen and the amide nitrogen. nsf.gov |

| VI | Bridging | Each pyridine nitrogen binds to a different metal center, and the deprotonated amide nitrogen bridges both metals. nsf.gov |

| IX | Bridging | In trinuclear complexes, each of the three nitrogen atoms binds to a different metal center. nsf.gov |

Synthesis of Metal Complexes with this compound and its Derivatives

The synthesis of metal complexes with this ligand generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific outcome of the reaction can be tailored by controlling the reaction conditions.

The parent 2,2'-dipyridylamine ligand forms complexes with a vast range of transition metals. nsf.gov By extension, this compound is expected to coordinate with many of these same metals.

Copper (Cu): Numerous copper(II) complexes with dpaH have been synthesized and characterized. These include dinuclear complexes where two copper centers are bridged by other ligands, such as oxalate (B1200264) or phosphate, while the dpaH ligand occupies other coordination sites. cnrs.frelsevierpure.com The synthesis typically involves reacting a copper(II) salt, like Cu(NO₃)₂ or CuCl₂, with the ligand in a solvent such as ethanol (B145695) or methanol. ias.ac.inrsc.org

Iron (Fe): Iron complexes with pyridylamide ligands have been prepared, often resulting in octahedral geometries around the Fe(II) or Fe(III) center. researchgate.netnih.gov These are typically synthesized by reacting an iron salt (e.g., FeCl₂) with the ligand.

Zinc (Zn): Zinc(II) readily forms complexes with N-donor ligands like 2-aminopyridine (B139424). ias.ac.in The synthesis of Zn(II) complexes with pyridylamide ligands has been achieved, yielding mononuclear complexes with octahedral geometries. researchgate.netnih.gov

Titanium (Ti) and Zirconium (Zr): While less common, complexes of early transition metals can be formed. N-alkyl-2-aminopyridinato ligands have been successfully used to create C₂-symmetric complexes with zirconium, such as [ZrL₂X₂]. rsc.org These are typically synthesized from precursors like Zr(NMe₂)₄ or Zr(CH₂Ph)₄ in an organic solvent. This demonstrates the feasibility of coordinating pyridylamine-type ligands to Group 4 metals.

The final structure of a metal complex, including the metal-to-ligand ratio (stoichiometry) and the spatial arrangement of the ligands (coordination geometry), is influenced by several factors. nih.gov

Reactant Stoichiometry: The molar ratio of metal salt to ligand used in the synthesis is a primary determinant of the product's stoichiometry. For example, reacting Ni(II) salts with dpaH in 1:1, 1:2, or 1:3 ratios can yield complexes of the type NiLX₂, NiL₂X₂, and NiL₃X₂ respectively. rsc.org

Anions and Solvents: The nature of the counter-ion (e.g., Cl⁻, ClO₄⁻, BF₄⁻) and the coordinating ability of the solvent can have a profound impact. Anions can either act as simple charge-balancing species or directly coordinate to the metal center, thus influencing the final geometry. nih.gov For instance, the coordination geometry of copper(II) complexes can be affected by the presence of different anions in the crystal lattice. nih.gov

Steric Effects: The steric bulk of the ligand can dictate the number of ligands that can fit around a metal center and can favor certain geometries over others. The presence of the bromine atom on the this compound ligand introduces more steric hindrance than the hydrogen atom in the parent dpaH, which can be exploited to control coordination number and geometry. rsc.org

Table 2: Examples of Synthesized Transition Metal Complexes with Related Pyridylamine Ligands

| Complex | Metal | Stoichiometry (M:L) | Observed Geometry |

| Ni(dpaH)₃₂ | Ni(II) | 1:3 | Octahedral |

| [Ni(dpaH)₂Cl₂] | Ni(II) | 1:2 | Octahedral |

| Cu₂(dpaH)₄(C₂O₄)₂ | Cu(II) | 2:4 (1:2) | Compressed Octahedral |

| Cu₃(dpa)₄Cl₂ | Cu(II) | 3:4 | Linear Trinuclear |

| [Zn(Haap)₂(OAc)₂] | Zn(II) | 1:2 | Octahedral |

| [Fe(H₂daap)(OAc)₂] | Fe(II) | 1:1 | Octahedral |

(dpaH = 2,2'-dipyridylamine; Haap = N-2-acetamidopyridine; H₂daap = N,N'-2,6-diacetamidopyridine) elsevierpure.comresearchgate.netrsc.orgacs.org

Electronic Structure and Bonding in Metal Complexes

The coordination of this compound to a metal center involves the donation of lone pairs of electrons from its nitrogen atoms into vacant orbitals of the metal. This metal-ligand bonding creates a new set of molecular orbitals and dictates the electronic, magnetic, and spectroscopic properties of the complex.

The electronic properties of these complexes are often characterized by a combination of experimental techniques and theoretical calculations.

UV-Visible Spectroscopy: The electronic spectra of these complexes typically show intense bands corresponding to π → π* transitions within the ligand itself, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. acs.org In MLCT transitions, an electron is excited from a metal-based orbital to a ligand-based orbital. The energy of these transitions provides insight into the electronic structure of the complex.

Electrochemistry: Techniques like cyclic voltammetry can be used to probe the redox properties of the metal complexes. Reversible or quasi-reversible redox waves indicate stable oxidation states of the metal center, and the potentials at which these occur are sensitive to the nature of the ligand and its substituents. The electron-withdrawing nature of the bromine atom in this compound would be expected to make the metal center more difficult to oxidize compared to complexes of the unsubstituted dpaH ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, EPR provides detailed information about the electronic environment of the unpaired electron(s). The g-values and hyperfine coupling patterns are sensitive indicators of the coordination geometry and the nature of the metal-ligand bonding. elsevierpure.comacs.org

The bonding in these complexes can be described by models such as Ligand Field Theory, which explains how the d-orbitals of the metal ion are split in energy by the electrostatic field of the surrounding ligands. This splitting determines the electronic configuration, color, and magnetic properties of the complex. chemrxiv.org More advanced theoretical methods, like Density Functional Theory (DFT), are often employed to calculate the electronic structure and predict spectroscopic properties, providing a deeper understanding of the bonding interactions. rsc.org

Ligand Field Theory Applications

The coordination of this compound to a metal center can be effectively rationalized using Ligand Field Theory (LFT). As a bidentate N-donor ligand, it engages the d-orbitals of a transition metal ion, leading to a splitting of their energies. The magnitude of this splitting, denoted as Δ (delta), is a critical parameter that dictates the electronic and magnetic properties of the resulting complex.

The nitrogen atoms of the two pyridine rings and the bridging amine group create a specific ligand field around the metal ion. The strength of this field is influenced by the σ-donating and π-accepting capabilities of the ligand. Pyridine-based ligands are generally considered to be moderately strong field ligands. up.ac.za

The geometry of the resulting complex, typically distorted octahedral or tetrahedral, will also play a crucial role in the d-orbital splitting pattern as predicted by LFT. For an octahedral complex, the d-orbitals split into t₂g and e_g sets. The energy of the electronic transitions between these levels, observed in the UV-Vis spectrum, provides a direct measure of Δo (the splitting parameter in an octahedral field).

Spectroscopic Probes of Electronic States

Spectroscopic techniques are indispensable for probing the electronic states of metal complexes formed with this compound.

UV-Visible Spectroscopy: The electronic spectrum of a transition metal complex with this ligand is expected to exhibit two main types of transitions: d-d transitions and charge-transfer bands.

d-d Transitions: These transitions occur between the split d-orbitals of the metal center. According to LFT, the energy of these transitions corresponds to the ligand field splitting parameter (Δ). For instance, in an octahedral d¹ complex like [Ti(H₂O)₆]³⁺, a single absorption band is observed, which directly corresponds to Δo. ub.edu For complexes with more than one d-electron, multiple bands may be observed, and their energies can be used to calculate Δ and the Racah parameter (B), which relates to inter-electronic repulsion. The electron-withdrawing nature of the bromine atom in this compound is anticipated to cause a slight red shift (shift to lower energy) in the d-d transition bands compared to complexes of the unsubstituted ligand, reflecting a smaller Δ value.

Charge-Transfer (CT) Transitions: These are typically more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are expected, where an electron is promoted from a ligand-based orbital to a metal d-orbital. The π-system of the pyridyl rings and the lone pairs on the nitrogen atoms are the likely sources of electrons for these transitions.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the pyridine ring are observed. up.ac.za For instance, the C=N and C=C stretching vibrations within the pyridine rings are sensitive to coordination. A shift to higher wavenumbers is often indicative of coordination of the pyridine nitrogen to the metal center. up.ac.za The N-H stretching frequency of the bridging amine may also be affected, providing insight into its involvement in coordination or hydrogen bonding.

Below is a table summarizing the expected spectroscopic features of a hypothetical octahedral complex of this compound with a generic M(II) ion, in comparison to a complex with the unsubstituted N-(pyridin-2-yl)pyridin-2-amine.

| Spectroscopic Feature | Hypothetical [M(N-(pyridin-2-yl)pyridin-2-amine)₃]²⁺ | Hypothetical [M(this compound)₃]²⁺ | Rationale for Difference |

|---|---|---|---|

| d-d Transition (λ_max) | Lower Wavelength | Slightly Higher Wavelength (Red Shift) | Reduced ligand field strength due to the electron-withdrawing bromine atom. |

| Molar Absorptivity (ε) of d-d bands | Low | Low | Laporte-forbidden transitions. |

| Charge-Transfer Bands | Present | Present, potentially at slightly different energies | Alteration of ligand orbital energies by the bromo substituent. |

| IR Pyridine Ring Vibrations (cm⁻¹) | Shift upon coordination | Shift upon coordination, with potential minor differences | Electronic perturbation by the bromine atom. |

Influence of Bromine Substitution on Ligand Properties and Metal Coordination

The substitution of a hydrogen atom with a bromine atom at the 6-position of one of the pyridine rings in N-(pyridin-2-yl)pyridin-2-amine has a pronounced influence on both the electronic and steric properties of the ligand, which in turn affects its coordination behavior.

Electronic Effects: The primary electronic influence of the bromine atom is its inductive electron-withdrawing effect (-I effect). This effect reduces the electron density on the pyridine ring, making the adjacent nitrogen atom a weaker Lewis base. A decrease in the basicity of the donor atom generally leads to a weaker metal-ligand bond and a smaller ligand field splitting parameter (Δ). nih.gov This can impact the stability of the resulting metal complex.

The interplay of these electronic and steric effects is summarized in the table below.

| Property | Influence of 6-Bromo Substitution | Consequence for Metal Coordination |

|---|---|---|

| Electronic: Basicity of adjacent Nitrogen | Decreased (due to -I effect) | Weaker M-N bond, smaller ligand field splitting (Δ). |

| Electronic: π-acidity | Largely unaffected | Minimal impact on π-backbonding capabilities. |

| Steric: Size | Increased steric bulk near one N-donor | Potential for longer M-N bonds, distortion of coordination geometry, and influence on complex stability. |

Catalytic Applications of 6 Bromo N Pyridin 2 Yl Pyridin 2 Amine Derived Systems

Role as Ligands in Transition-Metal Catalysis

Dipyridylamine ligands and their derivatives are extensively researched for their potential applications in catalysis. nih.gov Metal complexes featuring these ligands have demonstrated utility in a variety of catalytic processes, including C-C and C-N bond formation, as well as C-H activation. The nitrogen atoms of the pyridine (B92270) rings and the bridging amine group provide multiple coordination sites for transition metals, leading to the formation of stable and catalytically active complexes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the construction of carbon-carbon bonds in organic synthesis. nobelprize.orgcore.ac.uk The efficiency of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. N-donor ligands, including those derived from pyridine, have gained renewed interest in this field. core.ac.uk

While specific studies detailing the use of 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine in Suzuki-Miyaura or Heck reactions are not extensively documented, the general applicability of pyridine-based ligands suggests its potential. For instance, palladium(II) complexes with various substituted pyridine ligands have been shown to be effective catalysts for these reactions. dntb.gov.ua The electronic properties of the ligand, influenced by substituents, play a crucial role in the catalytic cycle. The electron-withdrawing nature of the bromine atom in this compound could modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination steps.

A study on palladium(II) complexes with NNN pincer-type ligands demonstrated their high catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov The stability and reactivity of these complexes are attributed to the tridentate nature of the ligands. Dipyridylamine ligands can adopt a similar coordination mode, suggesting that complexes of this compound could also serve as robust catalysts.

Table 1: Representative Results for Suzuki-Miyaura Coupling with Palladium-Pyridine Ligand Systems

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)2 / Pyridine derivative | >90 | dntb.gov.ua |

| 2 | 4-Bromoanisole | Phenylboronic acid | [Pd(NNN-pincer)Cl] | 98 | nih.gov |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl2(PPh3)2 / Pyridine | 95 | acs.org |

Note: This table presents data from related systems to illustrate the potential of pyridine-based ligands in Suzuki-Miyaura coupling, as specific data for this compound is not available.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a cornerstone of modern synthetic chemistry. rsc.orgbohrium.comresearchgate.net The development of effective ligand systems is central to the success of this reaction. While specific applications of this compound in Buchwald-Hartwig amination are not widely reported, studies on related systems provide valuable insights.

A practical and efficient copper-catalyzed protocol for the selective C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and a range of amines has been developed. acs.orgresearchgate.net This work highlights the controlled reactivity of a bromine atom on a pyridine ring, a key structural feature of this compound. This suggests that the bromine atom of the ligand itself could potentially participate in or influence C-N coupling reactions, either as a reactive site or as a modulating substituent.

Furthermore, palladium-catalyzed C-N cross-coupling reactions have been extensively used in the synthesis of pharmaceuticals. rsc.orgresearchgate.net The versatility of palladium catalysts, often supported by N-donor ligands, in forming C-N bonds with a wide array of amines and aryl halides underscores the potential of this compound-derived systems in this area.

Direct C-H activation is an increasingly important strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. amanote.com Transition metal complexes, particularly those of palladium, rhodium, and iridium, are at the forefront of this field. Pyridine-containing ligands are often employed to direct the metal catalyst to a specific C-H bond.

Iron complexes supported by redox-active pyridine ligands have been shown to activate C-H and C-N bonds. diva-portal.orgmdpi.com The pyridine moiety can accept electron density from a low-valent metal center, facilitating the cleavage of strong C-H bonds. This principle could be applicable to complexes of this compound, where the dipyridylamine framework could act as a redox-active ligand.

Recent studies on iridium complexes with boryl pincer ligands have demonstrated the cooperative C-H activation of pyridine. nobelprize.orgamanote.com These systems showcase the intricate interplay between the ligand, the metal, and the substrate in facilitating C-H bond cleavage. The electronic and steric environment provided by the dipyridylamine ligand, including the bromo substituent, would be expected to play a critical role in the efficiency and selectivity of such C-H activation processes.

Applications in Olefin Polymerization and Polymerization Catalysis

Late transition metal catalysts, particularly those of iron, cobalt, nickel, and palladium, have garnered significant attention for their ability to polymerize olefins. mdpi.com The structure of the resulting polymers is highly dependent on the ligand environment around the metal center. Amine- and imine-based ligands, including those containing pyridine moieties, are widely used in these catalytic systems. mdpi.com

Iron and cobalt complexes with bis(imino)pyridine ligands are known to be highly active for ethylene (B1197577) polymerization, typically producing linear polyethylene. nih.gov In contrast, nickel and palladium catalysts with α-diimine ligands often yield highly branched polymers through a "chain-walking" mechanism. juniperpublishers.com The substitution of an imine donor with an amine donor in these ligand scaffolds generally leads to a decrease in catalytic activity and the molecular weight of the resulting polymer. mdpi.com

While there are no specific reports on the use of this compound in olefin polymerization, the general principles of catalyst design in this field suggest that its metal complexes could be active. The steric and electronic properties of the ligand, including the bromo substituent, would influence the rate of monomer insertion, chain transfer, and chain walking, thereby affecting the catalytic activity and the microstructure of the polymer. A computational study on pyridylamido-type catalysts has shown that substituents on the ligand framework play a crucial role in the stereoselectivity of propene polymerization. mdpi.comdntb.gov.ua

Table 2: Ethylene Polymerization Activity of Representative Late Transition Metal Catalysts with N-Donor Ligands

| Catalyst Precursor | Cocatalyst | Activity (g PE/mol·h·atm) | Polymer Type | Reference |

| [Fe(bis(imino)pyridine)]Cl2 | MAO | High | Linear PE | nih.gov |

| [Ni(α-diimine)]Br2 | MAO | High | Branched PE | juniperpublishers.com |

| [Fe(amine-pyridine-imine)]Cl2 | MAO | Moderate | Linear PE | mdpi.com |

Note: This table provides a comparative overview of related catalyst systems to contextualize the potential of this compound-based catalysts.

Asymmetric Catalysis with Chiral Derivatives

The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, and asymmetric catalysis is a key enabling technology. chemrxiv.org Chiral ligands play a central role in transferring stereochemical information from the catalyst to the substrate. Chiral pyridine-containing ligands have been extensively developed and applied in a wide range of asymmetric transformations. nih.govdiva-portal.orgdiva-portal.org

The development of chiral dipyridylamine ligands would be a prerequisite for their application in asymmetric catalysis. While the synthesis of chiral derivatives of this compound has not been specifically reported, general strategies for introducing chirality into pyridine-containing scaffolds could be applied. These strategies often involve the use of chiral building blocks from the "chiral pool" or the asymmetric synthesis of the ligand itself. diva-portal.orgdiva-portal.org

Once synthesized, chiral metal complexes of these ligands could be evaluated in various asymmetric reactions, such as allylic alkylation, hydrosilylation, and Diels-Alder reactions. The rigid backbone of the dipyridylamine ligand, combined with the steric and electronic influence of the bromo substituent and the chiral moiety, would create a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity.

Catalyst Design Principles and Structure-Activity Relationships

The rational design of catalysts is crucial for achieving high activity, selectivity, and stability. In the context of catalysts derived from this compound, several design principles and structure-activity relationships can be considered.

The electronic properties of the ligand are of paramount importance. The bromine atom is an electron-withdrawing group, which will decrease the electron density on the pyridine ring and, consequently, on the coordinated metal center. This can have a profound effect on the catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, a more electron-deficient metal center may favor the reductive elimination step, while a more electron-rich metal center may facilitate the oxidative addition step. nsf.govnih.gov

Steric effects also play a critical role. The size and position of substituents on the ligand can influence the coordination geometry of the metal complex, the accessibility of the catalytic site to the substrates, and the stability of catalytic intermediates. mdpi.com In the case of this compound, the bromine atom at the 6-position is adjacent to the coordinating nitrogen atom, which could impose significant steric hindrance. This steric bulk could be beneficial in promoting certain reaction pathways or in enhancing the selectivity of the catalyst.

A computational study on pyridylamido-type catalysts for olefin polymerization has demonstrated that both steric and electronic contributions from the ligand determine the stereoselectivity of the reaction. mdpi.comdntb.gov.ua Hindered substituents on the ligand framework were found to increase the stereoselectivity of propene polymerization. This highlights the importance of a detailed understanding of the interplay between steric and electronic effects in catalyst design.

Supramolecular Assemblies and Potential in Materials Science

Intermolecular Interactions in Crystal Engineering

The precise arrangement of molecules in a crystal lattice is directed by a subtle interplay of non-covalent interactions. For 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine, hydrogen bonding, π-π stacking, and halogen bonding are the predominant forces that dictate its solid-state structure.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and are among the strongest of the non-covalent interactions, playing a crucial role in the formation of predictable structural motifs. In the case of this compound, the secondary amine group (-NH-) acts as a hydrogen bond donor, while the nitrogen atoms of the pyridyl rings can act as acceptors.

π-π Stacking Interactions

The planar, electron-rich pyridine (B92270) rings of this compound are prone to engage in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, are fundamental in stabilizing the crystal packing of many aromatic compounds.

In the crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, the hydrogen-bonded dimers are further organized into a "sandwich-herringbone" structure, indicating the significant role of π-π stacking. nih.gov It is reasonable to infer that this compound would exhibit similar stacking arrangements, where the pyridine rings of adjacent molecules align to maximize attractive electrostatic and van der Waals forces. The geometry of these stacks, whether face-to-face or offset, would be influenced by the electronic nature and steric hindrance of the bromine substituent.

Halogen Bonding with Bromine

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom in this compound, with its region of positive electrostatic potential (the σ-hole) opposite the C-Br covalent bond, can act as a halogen bond donor.

Potential halogen bond acceptors in the crystal lattice of this compound include the nitrogen atoms of the pyridine rings or even the π-system of an adjacent aromatic ring. This interaction can compete with or act in concert with hydrogen bonding to direct the supramolecular assembly. The ability of the bromine atom to participate in these specific interactions adds another layer of control in the design of crystal structures with desired topologies and properties.

Formation of Supramolecular Frameworks and Layered Structures

The combination of hydrogen bonding, π-π stacking, and halogen bonding can lead to the formation of extended, well-ordered supramolecular frameworks and layered structures. The directionality and strength of these interactions determine the dimensionality of the resulting assembly, which can range from one-dimensional chains and ribbons to two-dimensional sheets and three-dimensional networks.

For this compound, one can envision a scenario where hydrogen bonding links the molecules into chains, and these chains are then organized into layers through π-π stacking and/or halogen bonding interactions. The interplay between these different non-covalent forces is crucial in dictating the final architecture. The ability to form such organized structures is of significant interest in materials science for applications in areas such as gas storage, separation, and catalysis, where the precise arrangement of molecules creates functional pores and channels.

Incorporation into Advanced Functional Materials

The versatile binding capabilities and structural rigidity of this compound make it an attractive building block, or "tecton," for the synthesis of more complex functional materials.

Precursors for Polymeric Materials

Derivatives of 2,2'-dipyridylamine (B127440) are known to be used as ligands in coordination chemistry and as building blocks for polymers. georgiasouthern.eduwikipedia.org The presence of the reactive bromine atom on the pyridine ring of this compound opens up possibilities for its use as a monomer in polymerization reactions. For instance, it could potentially undergo cross-coupling reactions, such as Suzuki or Stille coupling, to form conjugated polymers. These polymers, incorporating the dipyridylamine unit, could exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The amine functionality also provides a site for further chemical modification, allowing for the attachment of other functional groups or the integration of the molecule into larger polymeric backbones through condensation reactions. The ability to precisely control the structure and functionality at the molecular level makes this compound a promising precursor for the bottom-up synthesis of novel polymeric materials with tailored properties.

Application in Photochemistry and Optical Materials

The photophysical properties of dipyridylamine and its derivatives are of significant interest for applications in optical materials, including organic light-emitting diodes (OLEDs). The parent compound, 2,2'-dipyridylamine (DPyA), has been shown to be an environment-sensitive fluorescence probe. nih.gov Its fluorescence properties are influenced by solvent hydrogen bonding and conformational changes in the excited state. nih.gov

The potential for this compound in optical materials is also supported by the fact that pyridine derivatives are utilized as fluorescent sensors and in the development of nonlinear optical materials. The electron-donating and electron-accepting properties of the pyridine rings, combined with the heavy-atom effect of bromine, could lead to interesting charge-transfer characteristics upon photoexcitation, making it a candidate for further investigation in the field of optical materials.

Table 1: Photophysical Properties of a Related Dipyridylamine Compound

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield |

| 2,2'-Dipyridylamine (in acetonitrile) | 310 | 375 | 0.04 |

Data for the parent compound 2,2'-dipyridylamine is provided for illustrative purposes, as specific data for this compound is not available. nih.gov

Design of Molecular Switches and Sensors

Molecular switches and sensors are molecules that can reversibly change their properties in response to external stimuli, such as light, pH, or the presence of specific ions. The dipyridylamine scaffold is a well-established platform for the design of such smart molecules. The nitrogen atoms in the pyridine rings and the central amine group can act as binding sites for metal ions and other analytes.

The incorporation of a bromine atom in this compound can influence its binding affinity and selectivity for different analytes. Furthermore, the electronic properties of the molecule can be fine-tuned, which is crucial for developing fluorescent or colorimetric sensors where the binding event is signaled by a change in the optical properties.

While there are no specific reports on the use of this compound as a molecular switch or sensor, the general principles of dipyridylamine-based sensors are well-documented. For example, dipicolylamine (DPA) derivatives, which are structurally related, are widely used as fluorescent chemosensors for metal ions. researchgate.net The binding of a metal ion to the DPA unit can modulate the fluorescence of an attached fluorophore, leading to a "turn-on" or "turn-off" sensory response. researchgate.net It is conceivable that this compound could be functionalized with a fluorophore to create a similar sensory system.

The conformational flexibility of the dipyridylamine backbone can also be exploited in the design of molecular switches. Changes in the environment, such as the binding of an analyte, can induce a conformational change in the molecule, which can be translated into a measurable output. The bromo-substituent could play a role in stabilizing certain conformations, which could be beneficial for the design of switches with well-defined "on" and "off" states.

Table 2: Examples of Analytes Detected by Dipicolylamine-Based Sensors

| Sensor Type | Analyte | Principle of Detection |

| Fluorescent Chemosensor | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Modulation of fluorescence upon metal binding |

| Colorimetric Sensor | Anions (e.g., phosphate) | Color change upon anion coordination to a metal-DPA complex |

This table illustrates the types of analytes that can be detected using scaffolds related to this compound.

Theoretical and Computational Investigations

Electronic Structure Calculations (DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), known for its balance of accuracy and computational cost, and more rigorous ab initio methods, are employed to model the electronic distribution and energy of the molecule.

Optimization of Molecular Geometries and Conformations

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a flexible molecule like 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine, which has a rotational degree of freedom around the C-N-C bridge, this would involve exploring different conformations to identify the global energy minimum. The resulting data would include precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A specific FMO analysis for this compound would calculate these energy levels and map the spatial distribution of these orbitals to predict reactive sites.

A typical data table from such an analysis would include:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, such as those around nitrogen atoms, which are prone to attack by electrophiles. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, an MEP analysis would pinpoint the specific electrostatic characteristics of the pyridine (B92270) rings, the bridging amine, and the bromine substituent.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to trace the energetic pathway of a chemical reaction, from reactants through transition states to products. By calculating the energies of intermediates and transition states, chemists can understand the feasibility of a proposed mechanism and predict reaction outcomes. A computational study on the reaction mechanisms involving this compound, for instance in palladium-catalyzed cross-coupling reactions, would provide detailed insights into the energetics and structural changes that occur.

Tautomeric Equilibria and Stability Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound could potentially exist in different tautomeric forms, such as imine-enamine tautomerism involving the pyridine rings. DFT calculations are highly effective in determining the relative energies and stabilities of different tautomers in the gas phase and in various solvents. This analysis would predict the predominant tautomeric form under specific conditions, which is crucial as different tautomers can exhibit distinct chemical and biological properties.

Prediction of Spectroscopic Properties (e.g., Electronic Absorption Spectra via TD-DFT)

Computational methods can predict various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and intensities. A TD-DFT study of this compound would provide a theoretical UV-Vis spectrum, which could be used to interpret experimental data and understand the electronic structure of the molecule.

Advanced Spectroscopic and Crystallographic Analyses

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. Studies on derivatives and complexes involving the 6-bromopyridin-2-amine framework have provided precise structural data.

In a more complex arrangement, a nickel(II) compound, [Ni(hfac)2(ppaBr)], incorporates a Schiff base ligand derived from a bromophenyl group and pyridine (B92270). This complex crystallizes in the monoclinic C2/c space group and features a pseudo-octahedral geometry at the nickel center. researchgate.net

Detailed analysis of crystallographic data allows for the precise measurement of molecular geometry. In the structure of tris-[(6-bromo-pyridin-2-yl)methyl]amine, the C—Br bond lengths range from 1.905(6) to 1.920(6) Å. iucr.orgnih.gov The central nitrogen atom exhibits a trigonal pyramidal geometry, with CH2—N4—CH2 angles between 110.4(4)° and 111.4(4)°. iucr.orgnih.gov

The planarity of the pyridyl rings is a key structural feature. In 2-[(6-Bromo-2-pyrid-yl)amino]pyridine N-oxide, the two pyridine rings are nearly coplanar, with a small dihedral angle of 2.48(2)° between them. nih.govnih.gov In a more sterically hindered derivative, 6-Bromo-N-(6-bromo-pyridin-2-yl)-N-[4-(2,3-di-hydro-thieno[3,4-b] nih.govnih.govdioxin-5-yl)phen-yl]pyridin-2-amine, the central benzene ring forms significant dihedral angles of 56.66(17)° and 74.71(19)° with the two pyridine rings. nih.gov

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. In the crystal structure of 2-[(6-Bromo-2-pyrid-yl)amino]pyridine N-oxide, molecules form dimers through intermolecular N-H···O hydrogen bonding. nih.gov This compound also exhibits a weak intramolecular N—H⋯O hydrogen bond. nih.govnih.gov

Halogen bonding is another significant interaction observed in these structures. The crystal packing of tris-[(6-bromo-pyridin-2-yl)methyl]amine features intermolecular Br⋯Br interactions at distances of 3.6540(11) Å and 3.7731(11) Å, which are close to the sum of the van der Waals radii and provide a stabilizing influence. iucr.org In the Ni(II) complex [Ni(hfac)2(ppaBr)], the packing is characterized by C—H···Br interactions that form a hydrogen-bonding ladder. researchgate.net

Advanced NMR Spectroscopy for Structural Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For complex derivatives, one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for the complete assignment of proton and carbon signals. mdpi.com For example, the structure of a dinuclear ligand based on terpyridine was fully elucidated using these techniques. mdpi.com The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of atoms. For instance, the 13C-NMR shifts of imino groups in pyrazolotriazinone derivatives fall within a narrow range of 130–131 ppm. mdpi.com The synthesis of novel scaffolded ligands is also monitored using proton and carbon NMR to confirm the formation of the desired aminated product. georgiasouthern.edu

Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition and molecular formula. acs.org This technique is critical for confirming the identity of newly synthesized compounds and intermediates. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, corroborating data from other spectroscopic methods.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. The pyridine molecule itself has 27 possible vibrational modes, all of which are Raman active, while 24 are IR active. aps.org In a synthesized terpyridine-based diselenide compound, FT-IR spectroscopy identified a strong ester carbonyl stretch (νC=O) at 1766 cm⁻¹ and pyridine ring vibrations (νC=N and νC=C) in the 1633–1447 cm⁻¹ region. mdpi.com Raman spectroscopy was particularly useful for identifying the Se-Se bond, which showed a characteristic stretching frequency (νSe-Se) at 286 cm⁻¹. mdpi.com These techniques are sensitive to molecular conformation and can be used to study structural changes, such as those induced by pressure. aps.orgresearchgate.net

Research on 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine Inconclusive

Despite a thorough search of scientific literature, no specific studies detailing the Hirshfeld surface analysis of the chemical compound this compound have been identified.

Hirshfeld surface analysis is a powerful computational method used in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This technique provides valuable insights into the packing of molecules and the nature of the forces that hold them together, such as hydrogen bonds and van der Waals interactions.

While no direct research on the Hirshfeld surface analysis of this compound is available, studies on structurally similar molecules offer some predictive insights. Research on various bromo-substituted and pyridine-containing heterocyclic compounds has revealed common interaction patterns. These analyses frequently highlight the significance of hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions in dictating the supramolecular architecture of these crystals.

For instance, studies on related bromo-substituted imidazopyridine derivatives have shown that intermolecular interactions are often dominated by a combination of N-H···N hydrogen bonds, C-H···Br contacts, and π-π stacking between the aromatic rings. It is plausible that this compound would exhibit a similar set of interactions. The bromine atom would likely participate in halogen bonding, and the pyridine rings could engage in π-π stacking, while the amine group could act as a hydrogen bond donor.

However, without a dedicated crystallographic and Hirshfeld surface analysis study of this compound, any discussion of its specific intermolecular interactions remains speculative. The precise arrangement of molecules in the solid state and the quantitative contribution of different interactions can only be determined through experimental X-ray diffraction analysis followed by theoretical calculations.

Therefore, a definitive and detailed account of the Hirshfeld surface analysis for this compound cannot be provided at this time due to the absence of published research on the topic. Further experimental investigation is required to elucidate the intricate network of intermolecular forces governing the crystal structure of this particular compound.

Conclusion and Future Research Perspectives

Summary of Key Findings on 6-Bromo-N-(pyridin-2-YL)pyridin-2-amine Chemistry

Research on this compound has primarily highlighted its role as a crucial intermediate in the synthesis of more complex molecular architectures. Its structure, featuring two linked pyridine (B92270) rings with a bromine substituent, provides multiple sites for chemical modification.

Key findings indicate its utility as a precursor for N-oxide derivatives. For instance, the compound is used as a starting material in the synthesis of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide. nih.gov This transformation is typically achieved by heating the parent amine with hydrogen peroxide in a mixture of acetic acid and methanol. nih.gov The resulting N-oxide introduces a new functional group that can alter the compound's coordination properties and potential for forming intermolecular interactions, such as hydrogen bonds. nih.gov The crystal structure of the N-oxide derivative shows that the molecules connect into dimers through intermolecular N-H···O hydrogen bonding. nih.gov The core di-pyridyl amine structure is also found in more complex molecules, indicating its utility as a foundational building block in synthetic chemistry. amanote.com

Emerging Trends in Halogenated Pyridine Research

The field of halogenated pyridine chemistry is experiencing rapid evolution, driven by the demand for these compounds as key building blocks in pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govchemrxiv.org A significant challenge has been the selective functionalization of the electron-deficient pyridine ring. nih.gov

Emerging trends are focused on overcoming these synthetic hurdles:

Selective C-H Halogenation: A major focus is the development of methods for the regioselective halogenation of pyridine C-H precursors, which have traditionally been difficult to functionalize. nih.govnih.govresearchgate.net New strategies are being devised to achieve halogenation at specific positions (e.g., 3-selective or 4-selective) that are not easily accessible through classical electrophilic aromatic substitution. chemrxiv.orgresearchgate.net

Late-Stage Functionalization: Methodologies that allow for the introduction of halogen atoms into complex, pyridine-containing molecules at a late stage of a synthetic sequence are highly valuable. nih.govresearchgate.net This allows for the rapid diversification of drug candidates and other functional molecules.

Novel Activation Strategies: Researchers are exploring unconventional intermediates, such as Zincke imines and heterocyclic phosphonium (B103445) salts, to activate the pyridine ring towards halogenation under mild conditions. researchgate.netmountainscholar.org

Photocatalysis: The use of visible light to induce the C-H functionalization of pyridine derivatives, including imidazo[1,2-a]pyridines, is a growing area, offering green and efficient synthetic routes. mdpi.com

Skeletal Editing: Advanced strategies are being developed to edit the core structure of the pyridine ring itself, for example, by converting carbon-nitrogen atom pairs into carbon-carbon pairs, opening new avenues for creating novel molecular scaffolds. analytik.newssciencedaily.com

Future Directions for Synthetic Methodology Development

Building on current trends, the future of synthetic methodology for halogenated pyridines will likely focus on enhancing precision, efficiency, and sustainability.

| Future Direction | Description | Key Objectives |

| Catalyst and Reagent Design | Development of novel phosphine (B1218219) reagents and transition metal catalysts to achieve unprecedented levels of regioselectivity in pyridine halogenation. nih.govnih.gov | High yields, functional group tolerance, access to all constitutional isomers. |

| Green Chemistry Approaches | Increased use of metal-free reaction conditions and environmentally benign reagents and solvents to reduce the ecological impact of synthesis. rsc.org | Atom economy, reduced waste, safer reaction profiles. |

| Flow Chemistry | Implementation of continuous flow processes for the synthesis of halogenated pyridines to improve safety, scalability, and reaction control. | Enhanced process control, rapid optimization, safer handling of hazardous reagents. |

| One-Pot and Tandem Reactions | Designing multi-step sequences that occur in a single reaction vessel to streamline the synthesis of complex, highly substituted pyridines and reduce purification steps. analytik.newsnih.gov | Increased efficiency, reduced solvent usage, improved overall yields. |

Prospects for Novel Ligand Design and Catalytic Applications

The pyridine moiety is a privileged structure in coordination chemistry, and the introduction of halogen atoms provides a powerful tool for tuning the electronic and steric properties of ligands. unimi.itnih.gov

The bromine atom in compounds like this compound can serve two primary roles in ligand design. First, it acts as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the construction of more elaborate ligand architectures. Second, the electronegativity and position of the halogen can modulate the electron density of the pyridine rings, thereby influencing the coordination properties of the nitrogen atoms and the subsequent catalytic activity of the metal complex. researchgate.net For example, metal complexes containing pyridine-based macrocyclic ligands have shown promise in stereoselective C-C and C-O bond-forming reactions. unimi.it Future work will likely involve designing halogenated pyridine ligands for a broader range of catalytic applications, including C-H activation, polymerization, and electro- and photocatalytic processes like hydrogen evolution. unimi.itresearchgate.net

Exploration of Advanced Materials and Supramolecular Systems